molecular formula C18H13BrN2O4S B2679689 methyl 3-{2-[2-(4-bromoanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate CAS No. 477857-81-1

methyl 3-{2-[2-(4-bromoanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate

Cat. No. B2679689
CAS RN: 477857-81-1
M. Wt: 433.28
InChI Key: SVCGSBUODPUKCC-UHFFFAOYSA-N
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Description

Methyl 3-{2-[2-(4-bromoanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate is a useful research compound. Its molecular formula is C18H13BrN2O4S and its molecular weight is 433.28. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Material Science

A key application of methyl 3-{2-[2-(4-bromoanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate and its derivatives is in the field of synthesis and material science. Research has explored the synthesis of benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines, revealing the potential of related compounds in generating new heterocyclic systems. These systems are important for developing materials with specific electronic and optical properties, indicating the relevance of such compounds in creating advanced materials for various technological applications (Yagodkina-Yakovenko et al., 2018). Furthermore, the synthesis and characterization of new soluble conducting polymers based on similar molecular frameworks have been reported, showcasing their suitability for electrochromic devices due to their significant electronic properties (Variş et al., 2006).

Pharmaceutical and Biological Applications

Another area of application is in pharmaceutical and biological research. The derivatives of the compound have been explored for their inhibitory effects on glycolic acid oxidase, suggesting their potential in therapeutic applications related to conditions such as hyperoxaluria. This highlights the compound's significance in the development of new treatments for metabolic disorders (Rooney et al., 1983). Additionally, the assessment of genotoxic and carcinogenic potentials of 3-aminothiophene derivatives, closely related to the compound of interest, using in vitro and in silico methodologies, underscores the importance of understanding the safety profile of such chemicals in their potential use as pharmaceutical agents (Lepailleur et al., 2014).

Chemical Synthesis and Reactivity Studies

Research into the reactivity of 3-(pyrrol-1-yl)thiophenes under Pd-catalyzed direct arylation conditions has provided insights into the regioselective synthesis of arylated thiophenes. This has implications for the synthesis of complex molecules that could find applications in drug development and organic electronics (Smari et al., 2015). The study of gas-phase heteroaromatic substitution reactions involving related compounds further contributes to our understanding of the fundamental chemical processes, which is essential for designing more efficient synthetic pathways in organic chemistry (Filippi et al., 1991).

properties

IUPAC Name

methyl 3-[2-[2-(4-bromoanilino)-2-oxoacetyl]pyrrol-1-yl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O4S/c1-25-18(24)16-14(8-10-26-16)21-9-2-3-13(21)15(22)17(23)20-12-6-4-11(19)5-7-12/h2-10H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCGSBUODPUKCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)N2C=CC=C2C(=O)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-{2-[2-(4-bromoanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate

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